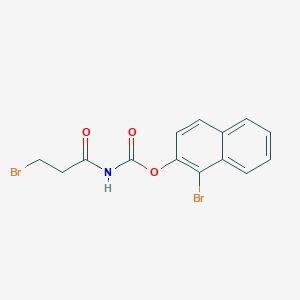![molecular formula C19H21N3O5S B5598803 N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)
N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of molecules that often exhibit significant biological activity and are of interest in fields such as medicinal chemistry and materials science. Its complex structure, featuring multiple functional groups, suggests potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reaction sequences, protective group strategies, and sometimes novel synthetic methodologies. For example, Mizuno et al. (2006) described efficient syntheses of compounds involving methanesulfonyl as a protective group, highlighting a strategy that could be relevant for synthesizing the compound (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using techniques such as NMR, IR, and single-crystal X-ray diffraction. Li et al. (2006) used these techniques to characterize a related compound, underscoring the importance of structural analysis in understanding compound properties (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and overall structure. Studies on similar compounds can provide insights into potential reactions. For instance, Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition of corrosion, which may share mechanisms with the target compound's interactions in biological systems (Olasunkanmi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Researchers have developed convenient and efficient syntheses of related compounds, utilizing methanesulfonyl as a protective group to enable simpler synthetic routes. For instance, Mizuno et al. (2006) detailed syntheses of metabolites of TAK-603, showcasing the versatility of methanesulfonyl in complex organic syntheses (M. Mizuno et al., 2006). Similarly, Shankar et al. (2011) demonstrated the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, highlighting the structural diversity achievable with methanesulfonyl-containing compounds (R. Shankar et al., 2011).
Material Science
In the context of material science, Sarma and Baruah (2004) synthesized bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes, which can transition between distinct colored states under different conditions, pointing towards applications in colorimetric sensors or indicators (R. Sarma & J. Baruah, 2004).
Potential Pharmaceutical Utilities
The structure of N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide suggests potential for pharmaceutical applications. Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase, implicating similar compounds in therapeutic strategies against diseases where methionine aminopeptidase plays a critical role (Min Huang et al., 2006). Additionally, Alavi et al. (2017) explored the antibacterial activity of novel quinoxaline sulfonamides, demonstrating the antimicrobial potential of sulfonamide derivatives (S. Alavi et al., 2017).
Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, similar in structure to the compound , have been studied for their corrosion inhibition properties on mild steel in acidic conditions, highlighting their potential application in industrial maintenance and preservation (L. Olasunkanmi et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13-8-9-17(27-2)16(10-13)22(28(3,25)26)12-19(24)21-11-18(23)20-14-6-4-5-7-15(14)21/h4-10H,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPKWCHTFLDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)
![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)
![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)
![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

